molecular formula C14H23N5 B11743846 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11743846
M. Wt: 261.37 g/mol
InChI Key: TXFXECDRLPFDQA-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with amine groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods ensure consistent quality and quantity, essential for commercial applications. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry. Its ability to form stable complexes with metals makes it valuable in bioinorganic chemistry.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
  • [(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its specific substitution pattern on the pyrazole rings. This unique arrangement can lead to different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methyl-2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-5-6-19-14(7-11(2)17-19)10-15-8-13-9-16-18(4)12(13)3/h7,9,15H,5-6,8,10H2,1-4H3

InChI Key

TXFXECDRLPFDQA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=C(N(N=C2)C)C

Origin of Product

United States

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